molecular formula C13H19BrN2O2S B2482362 Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate CAS No. 951259-16-8

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate

Cat. No.: B2482362
CAS No.: 951259-16-8
M. Wt: 347.27
InChI Key: FJQABAIILWOQDF-UHFFFAOYSA-N
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Description

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C13H19BrN2O2S and a molecular weight of 347.27 g/mol This compound is characterized by the presence of a piperidine ring, a thiazole ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate typically involves the bromination of tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate. A common method includes the following steps:

    Starting Material: tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate.

    Reagent: N-Bromosuccinimide (NBS).

    Solvent: Acetonitrile.

    Reaction Conditions: The mixture is stirred at room temperature for 14 hours and then heated at 50°C for 4 hours.

    Workup: The reaction mixture is poured into a solution of sodium sulfite and sodium hydroxide, followed by extraction with ethyl acetate, drying over magnesium sulfate, and concentration in vacuo.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the thiazole ring can be substituted with other nucleophiles.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or modify the thiazole ring.

    Oxidation Reactions: The thiazole ring can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

Major Products

    Substitution: Products with various functional groups replacing the bromine atom.

    Reduction: De-brominated or partially reduced thiazole derivatives.

    Oxidation: Oxidized thiazole derivatives with modified electronic properties.

Scientific Research Applications

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate has several applications in scientific research :

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Utilized in the development of new therapeutic agents, particularly in cancer research.

    Industry: Employed in the synthesis of high-value compounds and materials with specific properties.

Mechanism of Action

The exact mechanism of action for tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The bromine atom and thiazole ring may play crucial roles in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-(4-bromothiazol-2-yl)piperidine-1-carboxylate: Similar structure with a different substitution pattern on the thiazole ring.

    Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate: Contains a thiophene ring instead of a thiazole ring.

    Tert-butyl (S)-3-(4-bromophenyl)piperidine-1-carboxylate: Features a bromophenyl group instead of a bromothiazole group.

Uniqueness

Tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate is unique due to the specific positioning of the bromine atom on the thiazole ring, which can influence its reactivity and interactions with biological targets. This distinct structure allows for unique applications and potential advantages in various research and industrial contexts.

Properties

IUPAC Name

tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-13(2,3)18-12(17)16-6-4-9(5-7-16)11-15-8-10(14)19-11/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQABAIILWOQDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951259-16-8
Record name tert-butyl 4-(5-bromo-1,3-thiazol-2-yl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(thiazol-2-yl)piperidine-1-carboxylate (530 mg, 1.97 mmol) in acetonitrile (10 mL) was added NBS (1.40 g, 7.86 mmol). The mixture was stirred at RT for 14 hours and heated at 50° C. for 4 hours. The reaction mixture with some starting material recovered was poured into a solution of Na2SO3 (30 mL) and 6N NaOH (2 mL). The aqueous layer was extracted with EtOAc, dried over MgSO4, and the combined organics concentrated in vacuo. The residue was purified by silica gel chromatography to provide tert-butyl 4-(5-bromothiazol-2-yl)piperidine-1-carboxylate as a yellow oil [210 mg (0.61 mmol); 1H NMR (300 MHz, CDCl3) 7.59 (s, 1H), 4.20 (brd, J=12.9 Hz, 2H), 3.13 (tt, J=3.8, 11.5 Hz, 1H), 2.89 (t, J=11.6 Hz, 2H), 2.08 (d, J=11.7 Hz, 2H), 1.72 (dq, J=4.3, 11.9 Hz, 2H), 1.49 (s, 9H)].
Quantity
530 mg
Type
reactant
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

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